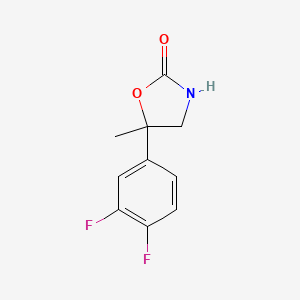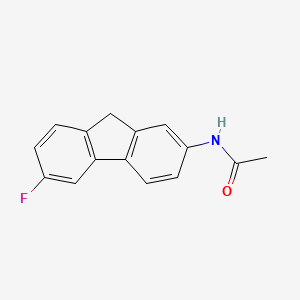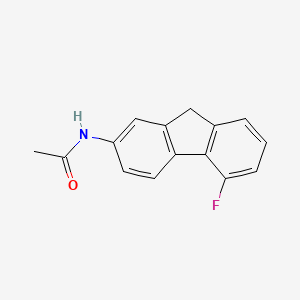
Acetamide, N-(5-fluorofluoren-2-YL)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(5-fluorofluoren-2-YL)-: is an organic compound with the molecular formula C15H12FNO . This compound is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 5-fluorofluoren-2-yl group. The presence of the fluorine atom in the fluorenyl ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(5-fluorofluoren-2-YL)- typically involves the acylation of 5-fluoro-2-aminofluorene with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for Acetamide, N-(5-fluorofluoren-2-YL)- are not well-documented, the general approach would involve large-scale acylation reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: Acetamide, N-(5-fluorofluoren-2-YL)- can undergo oxidation reactions, particularly at the fluorenyl ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the carbonyl group of the acetamide.
Substitution: The fluorine atom in the fluorenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol, sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylamines.
Substitution: Fluorenyl ethers or thioethers, depending on the nucleophile used.
科学的研究の応用
Acetamide, N-(5-fluorofluoren-2-YL)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of Acetamide, N-(5-fluorofluoren-2-YL)- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the fluorenyl ring can enhance the compound’s binding affinity to these targets, potentially leading to increased biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(1-Fluorofluoren-2-yl)acetamide
- N-2-Fluorenylacetamide
- Acetamide, N-(2-fluorenyl)-
Uniqueness
Acetamide, N-(5-fluorofluoren-2-YL)- is unique due to the position of the fluorine atom on the fluorenyl ring. This specific positioning can influence the compound’s chemical reactivity and biological activity, distinguishing it from other similar compounds. The presence of the fluorine atom can also affect the compound’s physical properties, such as its solubility and stability.
特性
CAS番号 |
2823-90-7 |
|---|---|
分子式 |
C15H12FNO |
分子量 |
241.26 g/mol |
IUPAC名 |
N-(5-fluoro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H12FNO/c1-9(18)17-12-5-6-13-11(8-12)7-10-3-2-4-14(16)15(10)13/h2-6,8H,7H2,1H3,(H,17,18) |
InChIキー |
CPFBPSQPYHUDIH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester](/img/structure/B13428171.png)
![4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13428182.png)



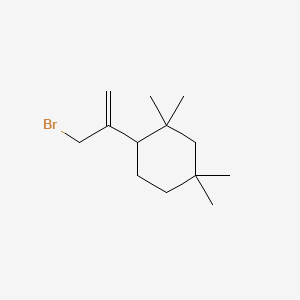

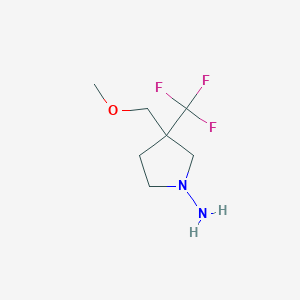
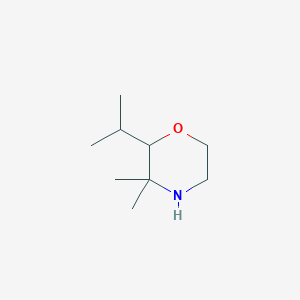
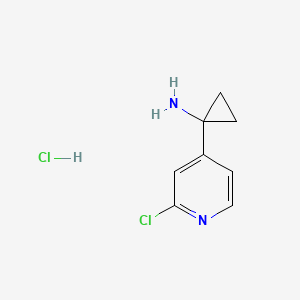
![2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B13428214.png)

